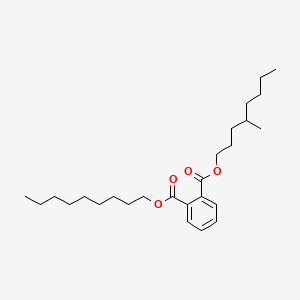
4-Methyloctyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctyl nonyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are commonly used in a variety of products, including toys, vinyl flooring, wall coverings, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyloctyl nonyl phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol and nonanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture to a temperature range of 140-160°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyloctyl nonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The alkyl side chains can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid, 4-methyloctanol, and nonanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl side chains.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
4-Methyloctyl nonyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible plastics and as a component in various consumer products.
Mechanism of Action
The mechanism of action of 4-methyloctyl nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. The compound can bind to hormone receptors, such as estrogen and androgen receptors, and modulate their activity. Additionally, it can affect the expression of genes involved in hormone synthesis and metabolism.
Comparison with Similar Compounds
Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications and properties.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer known for its flexibility and durability.
Diisodecyl phthalate (DIDP): Used in high-temperature applications due to its thermal stability.
Uniqueness: 4-Methyloctyl nonyl phthalate is unique due to its specific alkyl side chains, which confer distinct physical and chemical properties. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects. Compared to other phthalates, it may offer advantages in certain applications due to its specific molecular structure.
Properties
CAS No. |
85391-53-3 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(4-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-6-8-9-10-11-14-20-29-25(27)23-18-12-13-19-24(23)26(28)30-21-15-17-22(3)16-7-5-2/h12-13,18-19,22H,4-11,14-17,20-21H2,1-3H3 |
InChI Key |
ASCIIAYCECQQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















